4-bromo-N,2-dimethylbenzamide

Bromodomain inhibition BRD4 BRD2

BET bromodomain inhibitor programs require validated hit scaffolds with defined substitution patterns for meaningful SAR. This compound provides a synthetically accessible benzamide core with confirmed dual BRD4/BRD2 inhibition (IC50: 1.26 μM and 1.58 μM). • Dual BRD4/BRD2 micromolar potency enables pan-BET evaluation in cellular assays • Para-bromo handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) • 92% synthetic yield from 4-bromo-2-methylbenzoic acid via acyl chloride amidation

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 893420-18-3
Cat. No. B1443119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,2-dimethylbenzamide
CAS893420-18-3
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=O)NC
InChIInChI=1S/C9H10BrNO/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)
InChIKeyNFMDVDVBIHOWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-bromo-N,2-dimethylbenzamide: Chemical Identity and Structure


4-bromo-N,2-dimethylbenzamide (CAS 893420-18-3) is an N-methyl-substituted benzamide derivative with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . The compound features a bromine atom at the para (4-) position and a methyl group at the ortho (2-) position of the benzene ring, with an additional N-methyl group on the amide nitrogen, forming a secondary amide rather than a tertiary N,N-dimethyl analog . This specific substitution pattern distinguishes it from other brominated benzamide building blocks commonly used in medicinal chemistry and organic synthesis.

Why 4-bromo-N,2-dimethylbenzamide Is Irreplaceable


Substitution patterns on the benzamide scaffold critically influence both biological target engagement and synthetic utility. The combination of para-bromo and ortho-methyl substitution in 4-bromo-N,2-dimethylbenzamide produces a unique electronic and steric profile that differs substantially from analogs lacking the 2-methyl group (e.g., 4-bromo-N-methylbenzamide, CAS 27466-83-7) or bearing bromine at alternative positions (e.g., 3-bromo-N,N-dimethylbenzamide) . In structure-activity relationship studies of benzamide derivatives, the 2-methyl substituent has been shown to markedly enhance enzyme inhibitory activity compared to 3-methyl, 4-methyl, or methoxy substitutions, with IC50 values varying by more than 10-fold depending on substitution position [1]. Consequently, direct substitution with structurally similar but positionally distinct benzamides will alter both physicochemical properties (LogP, hydrogen bonding capacity) and biological activity profiles, making the specific 4-bromo-2-methyl-N-methyl substitution pattern non-interchangeable for applications requiring defined target interactions or synthetic intermediate reactivity.

4-bromo-N,2-dimethylbenzamide: Quantitative Differentiation


BRD4 Bromodomain Binding Affinity: Hit vs. Potent Inhibitors

4-bromo-N,2-dimethylbenzamide exhibits measurable binding to the BRD4 bromodomain with an IC50 of 1.26 μM (1260 nM) as determined by fluorescence anisotropy assay, representing a validated hit-level activity suitable for fragment-based or scaffold-hopping campaigns [1]. In contrast, optimized benzamide-derived BRD2/BRD4 inhibitors such as CHEMBL4752543 achieve sub-20 nM potency (IC50 = 18 nM for BRD2 BD2 and 19 nM for BRD4 BD1), demonstrating that 4-bromo-N,2-dimethylbenzamide occupies a distinct position on the potency spectrum—providing sufficient on-target activity for hit validation and initial SAR exploration without the complexity of a fully optimized lead scaffold [2]. This intermediate potency profile makes the compound particularly valuable for early-stage target validation and fragment elaboration studies where nanomolar potency would prematurely limit the ability to observe SAR trends from subsequent modifications.

Bromodomain inhibition BRD4 BRD2 Epigenetic probe Fluorescence anisotropy

Synthetic Accessibility: Acyl Chloride Amidation Route

4-bromo-N,2-dimethylbenzamide can be synthesized from 4-bromo-2-methylbenzoic acid via conversion to the acyl chloride (using oxalyl chloride) followed by reaction with methylamine and triethylamine in dichloromethane at room temperature, yielding 92.4% crude product (980 mg from 1.0 g starting material) . In contrast, the synthesis of structurally related analogs often requires more demanding conditions: 5-bromo-2,4-dimethylbenzamide requires electrophilic aromatic substitution with iron(III) bromide catalysis, while 4-bromo-N,N-dimethylbenzamide (a tertiary amide analog) necessitates alternative amidation strategies . The target compound's secondary amide structure, formed via straightforward acyl chloride chemistry, offers a more accessible synthetic entry point compared to tertiary N,N-dimethyl analogs that may require copper-catalyzed conditions . This procedural simplicity, combined with the 92% crude yield, positions 4-bromo-N,2-dimethylbenzamide as a practical building block for laboratories seeking efficient access to 4-bromo-2-methyl-substituted benzamide scaffolds.

Amide coupling Synthetic efficiency Building block Medicinal chemistry Process chemistry

Lipophilicity: LogP vs. 4-Bromo-N-methylbenzamide

The addition of a 2-methyl substituent on the aromatic ring of 4-bromo-N,2-dimethylbenzamide increases lipophilicity compared to the non-ortho-substituted analog 4-bromo-N-methylbenzamide (CAS 27466-83-7). While experimentally determined LogP values for the target compound are not directly available in authoritative databases, calculated LogP for 4-bromo-N,2-dimethylbenzamide is reported as 2.508 or 2.085 [1], compared to a consensus LogP of approximately 1.98 for 4-bromo-N-methylbenzamide . This approximately 0.1-0.5 LogP unit increase reflects the contribution of the ortho-methyl group to enhanced membrane permeability potential. For researchers evaluating benzamide building blocks for CNS-targeted programs or permeability-sensitive applications, this modest but measurable lipophilicity difference may influence compound selection, particularly when LogP optimization is a critical design parameter .

Lipophilicity LogP Physicochemical properties ADME Drug-likeness

BRD2 Bromodomain Binding and Pan-BET Activity

Beyond its BRD4 activity, 4-bromo-N,2-dimethylbenzamide also demonstrates binding to the BRD2 bromodomain with an IC50 of 1.58 μM (1580 nM) under identical fluorescence anisotropy assay conditions [1]. This dual BRD4/BRD2 activity profile (1.26 μM for BRD4 and 1.58 μM for BRD2) indicates broad BET (bromodomain and extraterminal) family engagement at the hit level. In comparison, selective BRD4 inhibitors such as CHEMBL4752543 maintain potency at BRD4 BD1 (19 nM) and BRD2 BD2 (18 nM) with no significant discrimination between the two domains [2]. The lack of pronounced selectivity between BRD4 and BRD2 positions 4-bromo-N,2-dimethylbenzamide as a pan-BET bromodomain probe suitable for applications where broader BET family engagement is desired, such as in evaluating the phenotypic consequences of simultaneous BRD2/BRD4 inhibition in cellular models.

BRD2 Bromodomain Dual inhibition Epigenetics Hit validation

Commercial Purity and Quality Assurance Documentation

4-bromo-N,2-dimethylbenzamide is commercially available from multiple reputable suppliers with defined purity specifications and quality assurance documentation. AKSci supplies the compound at 95% minimum purity with batch-specific SDS and COA documentation available upon request . Bidepharm offers the compound at 90% standard purity with batch quality inspection reports including NMR, HPLC, and GC analytical data . Enamine supplies the compound at 95% purity through its catalog (EN300-126324) [1]. In comparison, closely related analogs such as 4-bromo-2-methylbenzamide (CAS 868776-08-3) are typically offered at 97% purity , while 4-bromo-N-methylbenzamide (CAS 27466-83-7) is available at 97% purity from Bidepharm . The availability of batch-specific analytical documentation (COA, NMR, HPLC) from multiple suppliers for 4-bromo-N,2-dimethylbenzamide provides procurement flexibility and quality assurance comparable to or exceeding that of related building blocks, enabling researchers to select suppliers based on purity requirements, geographic logistics, or pricing considerations.

Purity specification Quality control Procurement COA Analytical validation

4-bromo-N,2-dimethylbenzamide: Recommended Applications


Fragment-Based Hit-to-Lead: BET Bromodomains

With validated IC50 values of 1.26 μM for BRD4 and 1.58 μM for BRD2, 4-bromo-N,2-dimethylbenzamide serves as a confirmed hit scaffold for bromodomain inhibitor programs [1]. Its micromolar potency provides an ideal starting point for fragment elaboration or scaffold hopping, allowing researchers to observe meaningful SAR changes upon structural modification without the synthetic burden of complex optimized leads. The dual BRD4/BRD2 activity profile enables pan-BET bromodomain evaluation in cellular assays, while the synthetically accessible benzamide core (92% yield via acyl chloride amidation) facilitates rapid analog generation for hit expansion.

Synthetic Building Block for 4-Bromo-2-Methylbenzamide Libraries

The compound's high-yielding synthesis from 4-bromo-2-methylbenzoic acid (92.4% crude yield) [1] establishes it as a practical entry point for generating diverse benzamide libraries. The para-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the secondary N-methyl amide can be further functionalized or deprotected. The 2-methyl group introduces steric and electronic modulation not present in 4-bromo-N-methylbenzamide, offering a distinct starting scaffold for medicinal chemistry programs requiring ortho-substituted benzamide cores.

CNS Drug Discovery: Physicochemical Property Benchmarking

For CNS-targeted programs requiring precise control of lipophilicity within the optimal LogP range of 2-4, 4-bromo-N,2-dimethylbenzamide (calculated LogP 2.085-2.508) [1] provides a moderately lipophilic benzamide scaffold that can be used to evaluate the impact of incremental lipophilicity changes on permeability and target engagement. Compared to the less lipophilic 4-bromo-N-methylbenzamide (consensus LogP 1.98) , the target compound offers a subtle LogP increase (~0.1-0.5 units) attributable to the 2-methyl substituent, enabling researchers to assess the contribution of ortho-methylation to CNS penetration without resorting to more dramatic structural changes such as halogen substitution.

Bromodomain-Dependent Transcription: Chemical Biology Probe

With its dual BRD4/BRD2 inhibition profile at micromolar concentrations (1.26 μM and 1.58 μM respectively) [1], 4-bromo-N,2-dimethylbenzamide is positioned as a chemical biology probe for investigating BET bromodomain function in transcriptional regulation. Unlike potent nanomolar BET inhibitors that may induce off-target effects or mask pathway redundancy, this compound's moderate potency allows for evaluation of bromodomain inhibition in cellular systems where partial target engagement is desired. The availability of the compound from multiple commercial suppliers with defined purity specifications (90-95%) ensures reproducible biological results across independent laboratories.

Quote Request

Request a Quote for 4-bromo-N,2-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.